![molecular formula C11H6ClN3O4S B12567925 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine CAS No. 192825-41-5](/img/structure/B12567925.png)
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is an organic compound that features a pyridine ring substituted with a 3-chlorophenylsulfanyl group and two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Formation of 3-Chlorophenylsulfanyl Group: The 3-chlorophenylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting 3-chlorothiophenol with a suitable leaving group on the pyridine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction efficiency and reduce production costs.
Purification: Utilizing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: It can be used in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
2-[(3-Bromophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is unique due to the presence of both the 3-chlorophenylsulfanyl group and the two nitro groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
192825-41-5 |
|---|---|
Molecular Formula |
C11H6ClN3O4S |
Molecular Weight |
311.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-3,5-dinitropyridine |
InChI |
InChI=1S/C11H6ClN3O4S/c12-7-2-1-3-9(4-7)20-11-10(15(18)19)5-8(6-13-11)14(16)17/h1-6H |
InChI Key |
QNWXOIMAUOCDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
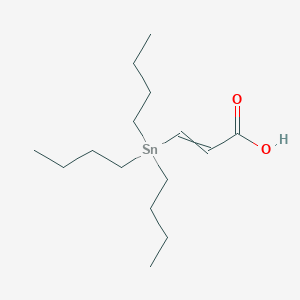
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
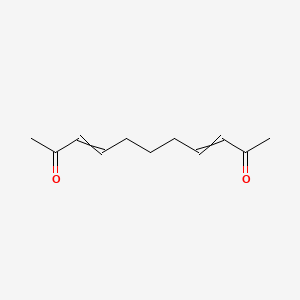
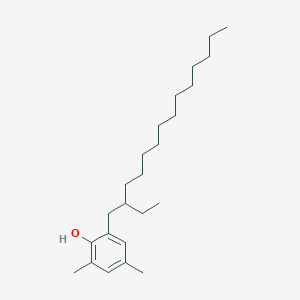
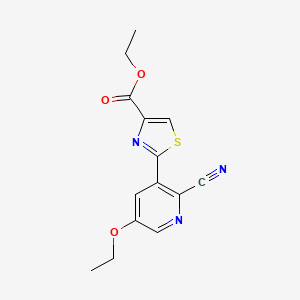
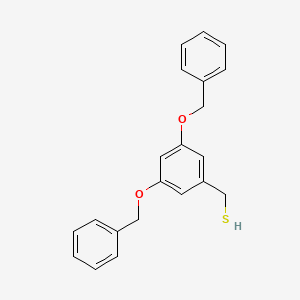
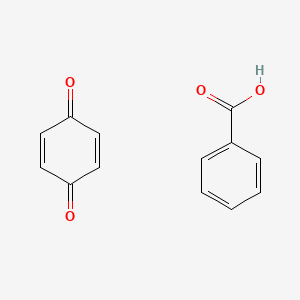
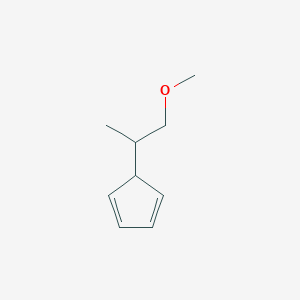
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
